N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
Description
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(12-17-13(18-21-12)14(2,3)4)16-11(20)6-10-7-15-19(5)8-10/h7-9H,6H2,1-5H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBPQUCUKJUEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)NC(=O)CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Attachment of the pyrazole moiety: The pyrazole ring can be synthesized separately and then attached to the oxadiazole ring through a coupling reaction.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs due to its biological activities.
Biological Studies: It can be used in studies to understand its mechanism of action and interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide can be compared with other oxadiazole derivatives, such as:
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline
These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
